

# Protocol for the synthesis of Obenzoylchelidonine

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Compound of Interest		
Compound Name:	Benzoylchelidonine, (+)-	
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An established method for the synthesis of O-benzoylchelidonine involves the benzoylation of chelidonine. This protocol outlines a standard procedure for this conversion, which is valuable for researchers in natural product modification, medicinal chemistry, and drug development who are interested in exploring the structure-activity relationships of chelidonine derivatives.

The reaction proceeds via the acylation of the secondary hydroxyl group of chelidonine using benzoyl chloride in the presence of a base, typically pyridine, which also serves as the solvent and catalyst. This method, a variation of the Schotten-Baumann reaction, is a widely used and effective technique for the benzoylation of alcohols.[1][2][3]

## **Experimental Protocol**

This protocol is based on the general principles of benzoylating secondary alcohols.

#### Materials:

- Chelidonine (C<sub>20</sub>H<sub>19</sub>NO<sub>5</sub>, MW: 353.37 g/mol )[4]
- Benzoyl Chloride (C<sub>7</sub>H<sub>5</sub>ClO, MW: 140.57 g/mol)[5][6]
- Pyridine (C₅H₅N, MW: 79.10 g/mol ), anhydrous[7][8][9]
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric Acid (HCl)



- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

## Equipment:

- Round-bottom flask
- · Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Thin-layer chromatography (TLC) plates and chamber

#### Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve chelidonine (1.0 eq) in anhydrous pyridine (used as solvent).
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Addition of Benzoyl Chloride: While stirring, slowly add benzoyl chloride (1.2 eq) to the cooled solution.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.



## • Work-up:

- Once the reaction is complete, dilute the mixture with dichloromethane.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, saturated NaHCO<sub>3</sub> solution to neutralize any excess acid, and finally with brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>.

#### Purification:

- Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain pure O-benzoylchelidonine.
- Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

## **Data Presentation**

Table 1: Reagents for the Synthesis of O-benzoylchelidonine.

Compound	Molecular Formula	Molecular Weight ( g/mol )	Molar Equivalents
Chelidonine	C20H19NO5	353.37[ <del>10</del> ]	1.0
Benzoyl Chloride	C7H5ClO	140.57[11]	1.2
Pyridine	C₅H₅N	79.10[12]	Solvent/Catalyst

| O-benzoylchelidonine | C27H23NO6 | 457.47 | - |

Table 2: Representative Spectroscopic Data for O-benzoylchelidonine.

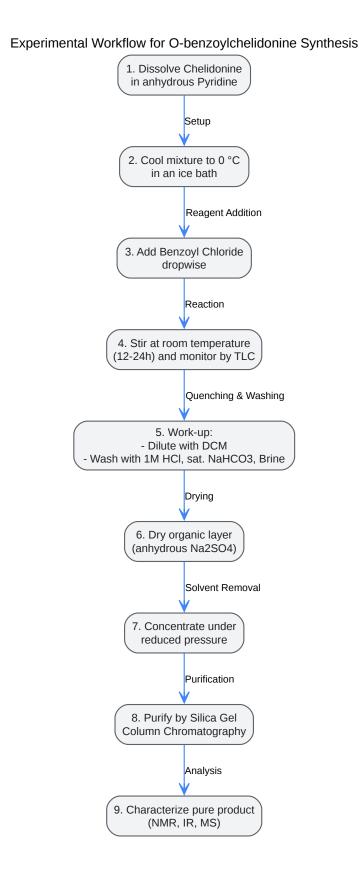


Technique	Expected Data
IR (Infrared) Spectroscopy	ν (cm <sup>-1</sup> ): ~1720 (C=O, ester stretch), ~1270 and ~1110 (C-O stretches)[13][14]
<sup>1</sup> H NMR (Nuclear Magnetic Resonance)	$\delta$ (ppm): Aromatic protons from the benzoyl group (~8.1-7.4 ppm), downfield shift of the proton on the carbon bearing the ester group compared to the starting alcohol.[15]
<sup>13</sup> C NMR (Nuclear Magnetic Resonance)	δ (ppm): Carbonyl carbon of the ester (~165- 167 ppm), aromatic carbons from the benzoyl group (~134-128 ppm).[16]

| Mass Spectrometry (MS) | [M+H]+ at m/z  $\approx$  458.15 |

## **Visualization**





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Caption: Workflow for the synthesis of O-benzoylchelidonine.



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